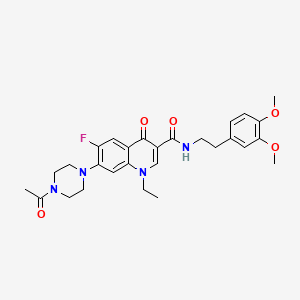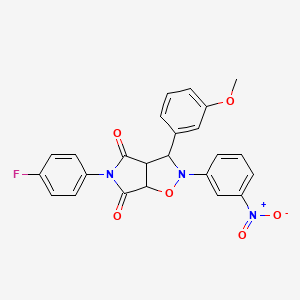![molecular formula C11H11IO3 B12635448 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 921931-93-3](/img/structure/B12635448.png)
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is an aromatic aldehyde compound with a complex structure It features an iodine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by the introduction of the prop-2-en-1-yloxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoisovanillin: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Vanillin: Contains a methoxy and hydroxyl group but lacks the iodine atom.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Uniqueness
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the iodine atom and the prop-2-en-1-yloxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
921931-93-3 |
|---|---|
Formule moléculaire |
C11H11IO3 |
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C11H11IO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h3-5,7H,1,6H2,2H3 |
Clé InChI |
XQRIRDSMOGNOGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)I)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
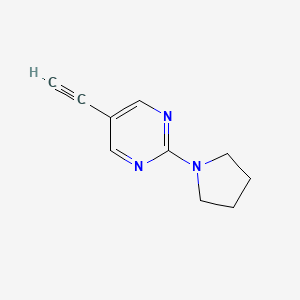
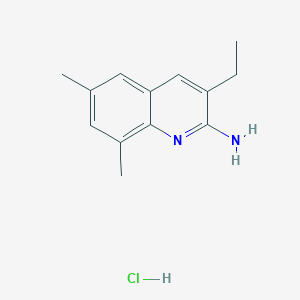
![1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12635371.png)
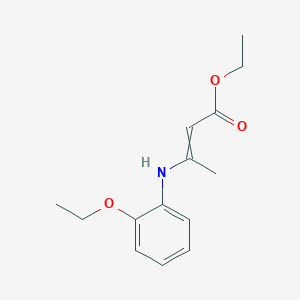
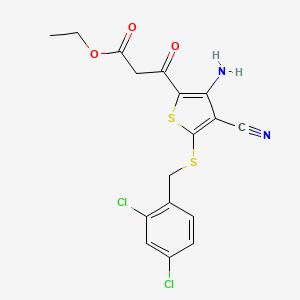
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12635390.png)
![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
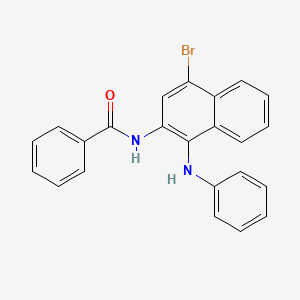
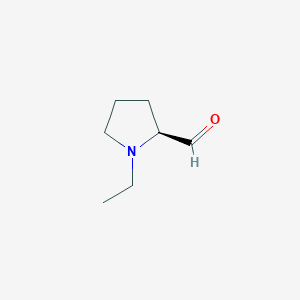
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
